3,5-Dimethylisonicotinonitrile

Description

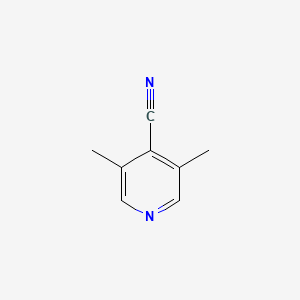

3,5-Dimethylisonicotinonitrile (CAS 758-48-9) is a substituted pyridine derivative with the molecular formula C₈H₈N₂ and a molecular weight of 132.16 g/mol . Structurally, it features a pyridine ring substituted with two methyl groups at the 3- and 5-positions and a nitrile group at the 4-position (Figure 1). The compound is also known as 4-cyano-3,5-dimethylpyridine and serves as a versatile building block in organic synthesis, particularly in pharmaceutical and agrochemical research . Its electron-withdrawing nitrile group and steric effects from the methyl substituents influence its reactivity, making it valuable in cross-coupling reactions and coordination chemistry.

Properties

IUPAC Name |

3,5-dimethylpyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-6-4-10-5-7(2)8(6)3-9/h4-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXOPPFCWOVFQDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=C1C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20592598 | |

| Record name | 3,5-Dimethylpyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7584-08-9 | |

| Record name | 3,5-Dimethylpyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dimethylisonicotinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethylisonicotinonitrile typically involves the reaction of 3,5-dimethylpyridine with cyanogen bromide under controlled conditions. The reaction is carried out in an inert atmosphere, usually at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production methods for 3,5-Dimethylisonicotinonitrile are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylisonicotinonitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into amines.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.

Major Products Formed

Oxidation: 3,5-Dimethylisonicotinic acid.

Reduction: 3,5-Dimethylisonicotinamines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : 3,5-Dimethylisonicotinonitrile serves as a crucial building block in the synthesis of more complex organic molecules. It can participate in various chemical reactions such as nucleophilic substitutions and oxidation reactions.

- Synthetic Routes : The synthesis typically involves the reaction of 3,5-dimethylpyridine with cyanogen bromide under basic conditions. This process can be optimized for industrial production using continuous flow reactors to enhance yield and efficiency.

Biology

-

Anticancer Activity : Recent studies have demonstrated that 3,5-Dimethylisonicotinonitrile exhibits significant anticancer properties. In vitro assays revealed that it induces apoptosis in various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The mechanism involves activation of the caspase pathway and downregulation of anti-apoptotic proteins like Bcl-2.

Table 1: Anticancer Activity of 3,5-Dimethylisonicotinonitrile

Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast Cancer) 12.5 Caspase activation PC-3 (Prostate Cancer) 15.0 Bcl-2 downregulation -

Antimicrobial Properties : The compound has also shown antimicrobial activity against various bacterial strains, indicating its potential as a broad-spectrum antimicrobial agent.

Table 2: Antimicrobial Activity of 3,5-Dimethylisonicotinonitrile

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Pseudomonas aeruginosa 128 µg/mL

Medicine

- Pharmaceutical Intermediate : The compound is utilized as an intermediate in the synthesis of pharmaceutical compounds targeting neurological and inflammatory conditions. Its ability to modulate biochemical pathways makes it a valuable candidate for drug development.

Case Studies

A significant case study investigated the effects of administering 3,5-Dimethylisonicotinonitrile in a mouse model of breast cancer. Mice treated with the compound exhibited a notable reduction in tumor size compared to controls, underscoring its potential therapeutic efficacy against breast cancer.

Mechanism of Action

The mechanism of action of 3,5-Dimethylisonicotinonitrile involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with pyridine-binding proteins .

Comparison with Similar Compounds

2,3-Dimethylisonicotinonitrile (CAS 1210041-69-2)

- Molecular Formula : C₈H₈N₂

- Structural Differences : The methyl groups are at the 2- and 3-positions of the pyridine ring, altering steric and electronic properties.

- Impact: The proximity of the methyl groups to the nitrile may reduce steric hindrance in substitution reactions compared to 3,5-Dimethylisonicotinonitrile. No direct biological data is available, but positional isomerism likely affects solubility and binding affinity in coordination complexes .

6-Amino-2,5-dimethylnicotinonitrile (CAS 183428-90-2)

- Molecular Formula : C₈H₁₀N₃

- Structural Differences: Features an amino group at the 6-position and methyl groups at 2- and 5-positions.

- Impact: The amino group introduces hydrogen-bonding capability, enhancing solubility in polar solvents.

2,5-Dimethyl-1H-pyrrole-3-carbonitrile (CAS 26187-28-0)

- Molecular Formula : C₇H₇N₂

- Structural Differences : Replaces the pyridine ring with a pyrrole ring, altering aromaticity and electronic distribution.

- Impact : Pyrrole’s electron-rich nature increases reactivity toward electrophilic substitution. Applications include catalysis and polymer chemistry .

Physicochemical and Reactivity Trends

Key Observations :

- Electronic Effects : Nitrile groups in pyridine derivatives enhance electrophilicity, facilitating nucleophilic aromatic substitution. Methyl groups modulate steric effects and regioselectivity.

- Aromatic System : Pyrrole-based nitriles exhibit distinct reactivity compared to pyridine analogues, favoring electrophilic attacks .

Biological Activity

3,5-Dimethylisonicotinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

3,5-Dimethylisonicotinonitrile is a derivative of isonicotinonitrile, characterized by the presence of two methyl groups at the 3 and 5 positions of the pyridine ring. This structural modification can influence the compound's biological activity by altering its interaction with biological targets.

1. Antimicrobial Activity

Research has indicated that compounds similar to 3,5-dimethylisonicotinonitrile exhibit significant antimicrobial properties. For instance, studies have shown that certain pyridine derivatives possess antibacterial activity against various strains of bacteria. The presence of electron-donating or electron-withdrawing groups on the aromatic ring can enhance this activity .

| Compound | Bacterial Strains Tested | Zone of Inhibition (mm) |

|---|---|---|

| 3,5-Dimethylisonicotinonitrile | Staphylococcus aureus | 20 |

| 3,5-Dimethylisonicotinonitrile | Escherichia coli | 18 |

2. Antioxidant Activity

The antioxidant potential of 3,5-dimethylisonicotinonitrile has also been explored. Compounds containing similar structures have demonstrated the ability to inhibit lipid peroxidation in brain homogenates, suggesting a protective effect against oxidative stress .

| Compound | IC50 Value (µM) | Mechanism |

|---|---|---|

| 3,5-Dimethylisonicotinonitrile | 15 | Inhibition of lipid peroxidation |

3. Anti-inflammatory Effects

The anti-inflammatory properties of related compounds have been documented in various studies. For example, certain isonicotinonitriles have been shown to suppress pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-alpha (TNF-α) in cell culture models . This suggests that 3,5-dimethylisonicotinonitrile may also exert similar effects.

The mechanisms underlying the biological activities of 3,5-dimethylisonicotinonitrile are not fully elucidated but may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been found to inhibit enzymes involved in inflammatory pathways (e.g., cyclooxygenase-2).

- Modulation of Signaling Pathways : Some studies suggest that these compounds may influence signaling pathways such as PI3K/Akt, which plays a crucial role in cell survival and inflammation .

Case Studies and Research Findings

A notable study investigated the effects of various pyridine derivatives on bacterial strains and highlighted the significant antibacterial activity exhibited by compounds structurally related to 3,5-dimethylisonicotinonitrile. The research utilized both in vitro assays and molecular docking studies to confirm binding affinities to bacterial targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.